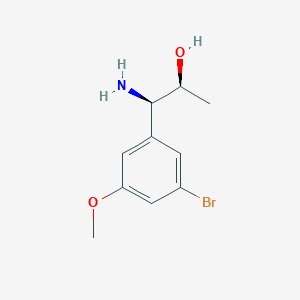
(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a bromine atom and a methoxy group on the phenyl ring, makes it an interesting subject for research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine via a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL: Similar structure but with a chlorine atom instead of bromine.
(1R,2S)-1-Amino-1-(3-bromo-5-hydroxyphenyl)propan-2-OL: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the bromine atom and the methoxy group in (1R,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL imparts unique chemical and biological properties, making it distinct from its analogs. These functional groups influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and application.
特性
分子式 |
C10H14BrNO2 |
|---|---|
分子量 |
260.13 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChIキー |
FGSNBNPQIMTPQI-WKEGUHRASA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)Br)OC)N)O |
正規SMILES |
CC(C(C1=CC(=CC(=C1)Br)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


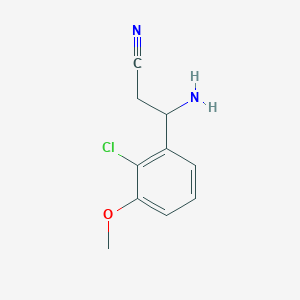
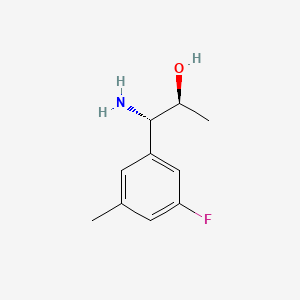
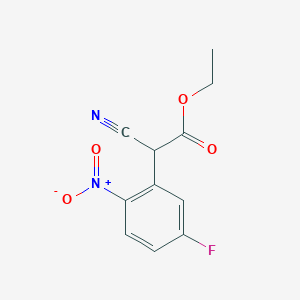
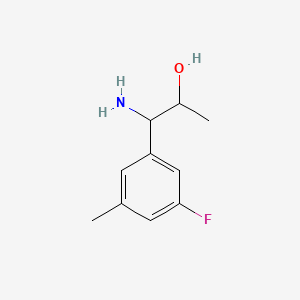
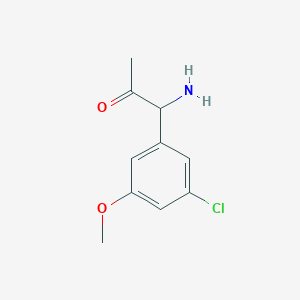
![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)

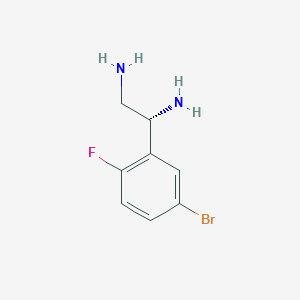
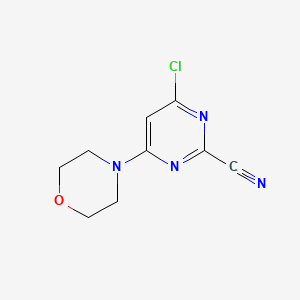
![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)
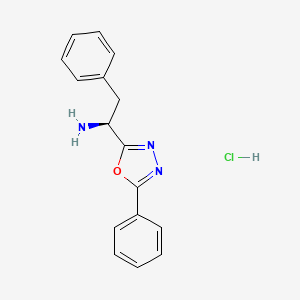

![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
![(1S,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237159.png)
